Anidoxime

Vue d'ensemble

Description

L’anidoxime est un composé chimique qui appartient à la classe des oximes. Les oximes sont caractérisées par la présence d’un groupe hydroxylamine lié à un atome de carbone qui est doublement lié à un atome d’azote.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’anidoxime peut être synthétisée par réaction de l’hydroxylamine avec des aldéhydes ou des cétones. La réaction implique généralement la condensation de l’hydroxylamine avec le composé carbonylé pour former l’oxime. Par exemple, la réaction de l’hydroxylamine avec l’acétone donne de l’oxime d’acétone. Les conditions réactionnelles comprennent souvent l’utilisation d’un catalyseur acide pour faciliter le processus de condensation .

Méthodes de production industrielle

Dans les milieux industriels, la production d’this compound peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un mélange efficace des réactifs et le contrôle des conditions réactionnelles, telles que la température et la pression. L’utilisation de la synthèse assistée par micro-ondes a également été explorée pour améliorer la vitesse de réaction et le rendement de l’this compound .

Analyse Des Réactions Chimiques

Types de réactions

L’anidoxime subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former des nitriles ou des amides.

Réduction : La réduction de l’this compound peut donner des amines.

Substitution : L’this compound peut subir des réactions de substitution où le groupe hydroxylamine est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants

Agents oxydants : Acide 2-iodobenzoïque, cytochrome P450

Agents réducteurs : Borohydrure de sodium, hydrogène gazeux avec un catalyseur métallique

Réactifs de substitution : Agents halogénants, nucléophiles

Principaux produits formés

Oxydation : Nitriles, amides

Réduction : Amines

Substitution : Divers oximes substitués

Applications de la recherche scientifique

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Antidote for Organophosphate Poisoning

Anidoxime has been extensively studied as a potential antidote for organophosphate poisoning, which affects the nervous system by inhibiting acetylcholinesterase. Research indicates that this compound can reactivate the inhibited enzyme, restoring its function and mitigating toxic effects. A notable study demonstrated that this compound was effective in reversing the effects of various organophosphate compounds in animal models, highlighting its potential for clinical use in poisoning cases .

1.2. Neuroprotective Properties

Recent investigations have suggested that this compound may possess neuroprotective properties beyond its role as an antidote. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies indicated that this compound treatment led to a significant decrease in markers of oxidative damage .

Environmental Applications

2.1. Remediation of Contaminated Water

This compound derivatives have been explored for their ability to remediate contaminated water sources affected by heavy metals and organophosphates. The compound's unique structure allows it to bind with toxic substances, facilitating their removal from water systems. A study demonstrated that this compound-modified materials effectively adsorbed lead ions from aqueous solutions, showcasing its potential as an eco-friendly remediation agent .

2.2. Pesticide Degradation

In agricultural contexts, this compound has been investigated for its role in degrading harmful pesticides in soil and water environments. Its ability to break down complex pesticide molecules into less harmful substances can help mitigate the environmental impact of agricultural runoff. Research has shown that this compound can enhance the degradation rates of certain pesticides under controlled conditions .

Analytical Chemistry

3.1. Detection of Organophosphates

This compound is employed as a reagent in analytical methods for detecting organophosphate compounds in various matrices, including food and environmental samples. Its reactivity with organophosphates allows for the development of sensitive detection methods, such as colorimetric assays and chromatography techniques . A case study highlighted the successful application of this compound in detecting pesticide residues in fruits and vegetables, ensuring food safety standards are met.

3.2. Development of Biosensors

The integration of this compound into biosensor technology has shown promise for real-time monitoring of organophosphate levels in agricultural settings. These biosensors utilize the compound's reactivity to provide rapid and accurate measurements, aiding farmers in managing pesticide application more effectively .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidote for Organophosphate Poisoning | Effective reactivation of acetylcholinesterase |

| Neuroprotective Agent | Reduces oxidative stress in neuronal cells | |

| Environmental Science | Water Remediation | Adsorbs heavy metals like lead |

| Pesticide Degradation | Enhances degradation rates of pesticides | |

| Analytical Chemistry | Detection of Organophosphates | Sensitive detection methods developed |

| Biosensor Technology | Real-time monitoring capabilities |

Case Studies

-

Case Study 1: Antidote Efficacy

In a controlled study involving rats exposed to organophosphate compounds, the administration of this compound resulted in a significant survival rate increase compared to untreated controls, demonstrating its effectiveness as an antidote. -

Case Study 2: Environmental Remediation

A field study assessed the use of this compound-modified materials for lead removal from contaminated water bodies. Results showed over 90% lead ion removal efficiency within 24 hours.

Mécanisme D'action

Le mécanisme d’action de l’anidoxime implique sa capacité à subir des réactions d’oxydation et de réduction. Dans les systèmes biologiques, l’this compound peut être oxydée par les enzymes cytochrome P450 pour libérer de l’oxyde nitrique. Cet oxyde nitrique peut ensuite interagir avec diverses cibles moléculaires, notamment la guanylate cyclase, ce qui entraîne la relaxation des cellules musculaires lisses et la vasodilatation . La présence de groupes donneurs d’électrons sur la partie oxime peut stabiliser la forme nitrone, facilitant les réactions d’addition .

Comparaison Avec Des Composés Similaires

L’anidoxime peut être comparée à d’autres oximes et amidoximes :

Oximes : Des composés comme l’oxime d’acétone et l’oxime de benzaldéhyde partagent des propriétés chimiques similaires à l’this compound, mais diffèrent dans leurs applications et leur réactivité spécifiques.

Amidoximes : Les amidoximes, telles que la formamidoxime, ont un groupe amino supplémentaire lié à l’atome de carbone.

Unicité

L’this compound est unique en raison de sa capacité à libérer de l’oxyde nitrique et de ses applications potentielles en médecine et dans l’industrie. Sa polyvalence dans la réalisation de diverses réactions chimiques en fait un composé précieux pour la recherche et les procédés industriels.

Liste des composés similaires

- Oxime d’acétone

- Oxime de benzaldéhyde

- Formamidoxime

Activité Biologique

Anidoxime, a member of the amidoxime family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydroxylamine group bonded to a carbon atom that is also connected to an alkyl or aryl group. Its unique chemical structure allows it to function as both an antibacterial agent and a nitric oxide (NO) donor, making it an important subject of study in various fields including pharmacology and environmental science.

Chemical Structure and Properties

This compound is formed through the reaction of hydroxylamine with aldehydes or ketones, leading to compounds with the general formula R1R2C=NOH. The specific configuration of this compound contributes to its biological properties, particularly its ability to release nitric oxide, which plays a crucial role in various physiological processes.

Comparison with Similar Compounds

| Compound | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| This compound | Amidoxime | Antibacterial, antitumor | Nitric oxide donor |

| Aldoximes | Aldehyde-derived | Antimicrobial | Less effective against tumors |

| Ketoximes | Ketone-derived | Varies widely | Specific reactivity patterns |

| Hydroxamic Acids | Hydroxamic functional group | Metal chelation | Stronger metal binding capabilities |

This compound stands out due to its dual functionality, which enhances its therapeutic potential across various applications.

Antibacterial and Antiviral Properties

Research indicates that this compound and its derivatives exhibit significant antibacterial and antiviral activities. Studies have demonstrated effectiveness against a variety of pathogens, suggesting potential applications in treating infectious diseases. The mechanism of action involves disrupting bacterial cell walls and inhibiting viral replication processes.

Nitric Oxide Donation

This compound is recognized for its role as a nitric oxide donor. The compound undergoes oxidation by cytochrome P450 enzymes, resulting in the generation of nitric oxide from superoxide radical anions. This process has beneficial effects on the cardiovascular system, including vasodilation and reduction of arterial pressure. The modulation of vascular functions through NO release is critical for inflammation and immune response regulation.

Analgesic Efficacy

This compound has been evaluated as an oral analgesic agent in clinical trials. A study comparing this compound with dihydrocodeine showed no significant differences in efficacy or side effects at various dosages (75 mg and 100 mg) . This positions this compound as a viable alternative for pain management in clinical settings.

Case Studies and Research Findings

- Clinical Study on Pain Management : A randomized clinical trial assessed the analgesic effects of this compound compared to dihydrocodeine in patients undergoing liposuction. Results indicated comparable pain relief without significant side effects .

- Nitric Oxide Release Study : Research highlighted the capacity of this compound to release NO effectively under physiological conditions, demonstrating its potential for therapeutic use in cardiovascular diseases.

- Antibacterial Activity Assessment : In vitro studies confirmed the antibacterial properties of this compound against multiple strains of bacteria, providing a foundation for further development as an antimicrobial agent.

Propriétés

Numéro CAS |

34297-34-2 |

|---|---|

Formule moléculaire |

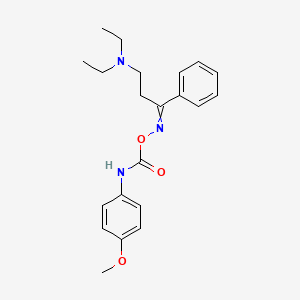

C21H27N3O3 |

Poids moléculaire |

369.5 g/mol |

Nom IUPAC |

[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25) |

Clé InChI |

XPHBRTNHVJSEQD-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

SMILES isomérique |

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |

SMILES canonique |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

31729-11-0 (hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.